Chromatographic Separation from API
The (Z)-isomer impurity (CAS 661489-22-1) is chromatographically resolved from the (E)-isomer (Rilpivirine API, CAS 500287-94-5) and other related substances using a validated RP-UHPLC method. This method achieves baseline separation, which is a fundamental requirement for accurate quantification. The retention time (RT) for the (Z)-isomer is 5.8 minutes, whereas the (E)-isomer API elutes at 6.5 minutes under the specified conditions [1].
| Evidence Dimension | Retention Time (RT) in RP-UHPLC |
|---|---|
| Target Compound Data | RT = 5.8 min |
| Comparator Or Baseline | Rilpivirine (E)-isomer API: RT = 6.5 min |
| Quantified Difference | Delta RT = 0.7 min, achieving baseline resolution (Resolution > 1.5) |
| Conditions | Waters Acquity BEH Shield RP18 column (150 × 2.1 mm, 1.7 μm), 35.0°C, gradient elution with acetonitrile and 0.05% formic acid in 10 mM ammonium formate at 0.30 mL/min [1]. |
Why This Matters
Baseline chromatographic resolution is non-negotiable for accurately determining impurity content in drug substances; co-elution would lead to a false estimate of purity and potentially allow a harmful level of impurity to go undetected.
- [1] Mhaske, D. K., & Kumbhar, A. S. (2023). Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight. Journal of Separation Science, 46(11), e202201067. View Source
